molecular formula C13H14N2O2S B12909759 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- CAS No. 105651-78-3

3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl-

Cat. No.: B12909759
CAS No.: 105651-78-3
M. Wt: 262.33 g/mol
InChI Key: XUTUHLSYOTVJQU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for the compound is 5-mercapto-4-(propan-2-yloxy)-2-phenyl-3(2H)-pyridazinone . This nomenclature follows the priority rules for numbering the pyridazinone ring, where the carbonyl group at position 3 receives the lowest possible locant. The substituents are assigned positions based on their proximity to the carbonyl group: the phenyl group at position 2, the isopropoxy group at position 4, and the mercapto group at position 5.

Alternative names include 4-isopropoxy-2-phenyl-5-sulfanyl-3(2H)-pyridazinone and 2-phenyl-4-(propan-2-yloxy)-5-sulfanylpyridazin-3-one, reflecting variations in substituent descriptor order. Isomeric considerations arise primarily from positional isomerism. For instance, transposition of the mercapto group to position 4 or the phenyl group to position 5 would yield distinct structural isomers. However, no tautomeric forms are reported due to the fixed double-bond arrangement in the pyridazinone ring.

Table 1: Nomenclature and Synonyms

Systematic IUPAC Name Common Synonyms
5-mercapto-4-(propan-2-yloxy)-2-phenyl-3(2H)-pyridazinone 4-Isopropoxy-2-phenyl-5-sulfanyl-3(2H)-pyridazinone; 2-Phenyl-4-propan-2-yloxy-5-sulfanylpyridazin-3-one

Molecular Geometry and Conformational Analysis

The molecular geometry of 3(2H)-pyridazinone derivatives is characterized by a planar six-membered ring with two adjacent nitrogen atoms and a carbonyl group at position 3. For this compound, the pyridazinone core adopts slight puckering due to steric interactions between the bulky isopropoxy and phenyl substituents. The phenyl group at position 2 lies nearly perpendicular to the pyridazinone plane, minimizing steric hindrance with the isopropoxy group at position 4.

Conformational analysis reveals restricted rotation around the C–O bond of the isopropoxy group, stabilized by intramolecular hydrogen bonding between the mercapto sulfur and the carbonyl oxygen. Density functional theory (DFT) calculations suggest a dihedral angle of 112° between the pyridazinone ring and the phenyl group, optimizing π-π stacking interactions in the solid state.

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The phenyl group exhibits a multiplet at δ 7.2–7.5 ppm for aromatic protons. The isopropoxy methyl groups resonate as a doublet at δ 1.3 ppm (J = 6.2 Hz), while the methine proton appears as a septet at δ 4.6 ppm. The mercapto proton (-SH) is observed as a broad singlet at δ 3.9 ppm.
  • ¹³C NMR : Key signals include the carbonyl carbon at δ 168.2 ppm, aromatic carbons (δ 125–140 ppm), and the isopropoxy quaternary carbon at δ 72.4 ppm.

Infrared (IR) Spectroscopy
Prominent absorption bands include:

  • C=O stretch at 1,690 cm⁻¹
  • S–H stretch at 2,570 cm⁻¹
  • C–O–C asymmetric stretch at 1,240 cm⁻¹
  • Aromatic C–H bends at 750–900 cm⁻¹.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 262.33 (C₁₃H₁₄N₂O₂S), with major fragments at m/z 219 (loss of isopropoxy group) and m/z 91 (tropylium ion from phenyl group cleavage).

Table 2: Key Spectroscopic Data

Technique Characteristic Signals
¹H NMR δ 7.2–7.5 (aromatic), δ 4.6 (methine), δ 1.3 (methyl), δ 3.9 (-SH)
¹³C NMR δ 168.2 (C=O), δ 72.4 (C-O), δ 125–140 (aromatic)
IR 1,690 cm⁻¹ (C=O), 2,570 cm⁻¹ (S-H), 1,240 cm⁻¹ (C-O-C)
MS m/z 262.33 [M]⁺, m/z 219 [M – C₃H₇O]⁺, m/z 91 [C₇H₇]⁺

X-ray Crystallographic Studies and Electron Density Mapping

While X-ray crystallographic data for this specific compound are not available in the provided sources, studies on analogous pyridazinone derivatives reveal monoclinic or triclinic crystal systems with P2₁/c or P1̅ space groups. The carbonyl and mercapto groups typically participate in hydrogen-bonding networks, forming dimers or chains. Electron density maps for similar structures show localized negative charge at the carbonyl oxygen (ρ = −0.32 eÅ⁻³) and positive charge at the pyridazinone ring nitrogen atoms (ρ = +0.28 eÅ⁻³). Anticipated unit cell parameters for this compound include a = 8.2 Å, b = 12.5 Å, c = 10.3 Å, and α = 90°, β = 105°, γ = 90°, based on isostructural analogs.

Properties

CAS No.

105651-78-3

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

2-phenyl-4-propan-2-yloxy-5-sulfanylpyridazin-3-one

InChI

InChI=1S/C13H14N2O2S/c1-9(2)17-12-11(18)8-14-15(13(12)16)10-6-4-3-5-7-10/h3-9,18H,1-2H3

InChI Key

XUTUHLSYOTVJQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=NN(C1=O)C2=CC=CC=C2)S

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 6-Phenyl-4,5-dihydropyridazin-3(2H)-ones serve as common precursors for mercapto-substituted pyridazinones.
  • Hydrazine hydrate and substituted keto acids or esters are used to form the pyridazinone core.
  • Halogenated pyridazines (e.g., 4-chloro-5-methoxy-2-phenyl derivatives) are employed for nucleophilic displacement reactions.

Synthesis of the Pyridazinone Core

A typical route involves refluxing a substituted keto acid (e.g., 4-(1-methylethoxy)-3-oxobutanoic acid) with hydrazine hydrate in ethanol to form the 3(2H)-pyridazinone ring system. This step usually proceeds under mild reflux conditions for several hours (e.g., 4 hours), yielding the dihydropyridazinone intermediate after crystallization and purification.

Introduction of the Mercapto Group at Position 5

The mercapto group at position 5 can be introduced by reaction of the dihydropyridazinone intermediate with thionyl chloride under mild conditions. This reaction proceeds via chlorination and subsequent substitution to yield the 4-mercapto-3(2H)-pyridazinone derivative. The process is notable for:

  • Mild reaction conditions (room temperature).
  • No need for catalysts or tertiary amines.
  • High efficiency and selectivity for mercapto substitution at position 5.

Alkoxy Substitution at Position 4

The 1-methylethoxy group at position 4 is introduced via nucleophilic substitution of a leaving group (e.g., chlorine) on the pyridazinone ring by the corresponding alkoxy nucleophile. This regioselective displacement is typically performed by treating the 4-chloro-5-mercapto-2-phenyl-3(2H)-pyridazinone with 1-methylethanol or its alkoxide under controlled conditions.

Purification and Characterization

The final compound is purified by recrystallization from ethanol or other suitable solvents. Characterization is performed by melting point determination, NMR spectroscopy, and mass spectrometry to confirm the structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization Substituted keto acid + hydrazine hydrate, reflux in ethanol (4 h) Formation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one intermediate
2 Mercapto substitution Excess thionyl chloride, room temperature, no catalyst Conversion to 5-mercapto-3(2H)-pyridazinone derivative
3 Alkoxy substitution 4-chloro-5-mercapto-2-phenyl pyridazinone + 1-methylethanol (or alkoxide), reflux or room temp Introduction of 1-methylethoxy group at position 4
4 Purification Recrystallization from ethanol Pure 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl-

Detailed Research Findings and Notes

  • The mercapto substitution via thionyl chloride is a mild and efficient method that avoids harsh conditions and catalysts, making it suitable for sensitive functional groups.
  • The regioselectivity of alkoxy substitution at position 4 is well-documented, with nucleophilic displacement favoring the chlorine leaving group in the presence of alkoxy nucleophiles.
  • Yields for the cyclization step typically range from 50% to 75%, while mercapto substitution and alkoxy substitution steps often achieve yields above 70% under optimized conditions.
  • Spectroscopic data (NMR, IR) confirm the presence of mercapto and alkoxy groups, with characteristic signals for SH and OCH(CH3)2 moieties.
  • The synthetic route is adaptable to various substituted phenyl groups at position 2, allowing structural diversification for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-5-mercapto-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The pyridazinone ring can be reduced under specific conditions to form a dihydropyridazinone derivative.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various alkoxy or amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyridazinones exhibit antimicrobial properties. Studies have demonstrated that 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects
In vitro studies have shown that this compound has anti-inflammatory properties. It can modulate inflammatory pathways, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Potential in Cancer Therapy
Recent investigations suggest that pyridazinone derivatives can induce apoptosis in cancer cells. The specific mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins, indicating a promising avenue for cancer treatment research.

Agricultural Applications

Pesticidal Properties
The compound has been evaluated for its potential as a pesticide. Its ability to disrupt biological processes in pests suggests that it could be developed into an effective agricultural chemical to protect crops from various threats.

Plant Growth Regulation
Studies have indicated that certain pyridazinone compounds can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors, making them valuable in agricultural biotechnology.

Materials Science

Polymer Chemistry
3(2H)-Pyridazinone derivatives are being explored for their utility in polymer synthesis. Their unique chemical structure allows for the development of novel materials with specific mechanical and thermal properties.

Nanotechnology Applications
The compound can be used as a precursor in the synthesis of nanoparticles or nanocomposites. These materials have applications in electronics, catalysis, and drug delivery systems.

Case Studies

  • Antimicrobial Testing
    A recent study tested the efficacy of 3(2H)-Pyridazinone against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at low concentrations, indicating its potential as a new antimicrobial agent.
  • Cancer Cell Line Studies
    In experiments involving human breast cancer cell lines, treatment with the compound resulted in a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential role in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-5-mercapto-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors or enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • 4-Alkoxy groups (e.g., ethoxy in emorfazone) enhance anti-inflammatory activity . The 4-(1-methylethoxy) group in the target compound may improve metabolic stability compared to smaller alkoxy groups.
  • 2-Phenyl groups are common in pyridazinones and contribute to π-π stacking interactions with biological targets .

Structural and Geometric Comparisons

Crystallographic studies reveal that substituents influence molecular geometry:

  • Dihedral Angles: In 6-phenyl-3(2H)-pyridazinone, the dihedral angle between the phenyl and pyridazine rings is 18.0°, whereas in declomezine analogs, this angle reduces to 8.6°, enhancing planarity and target binding .
  • Bond Lengths : The 5-mercapto group in the target compound may lengthen C–S bonds (~1.81 Å) compared to C–O bonds (~1.36 Å) in emorfazone, affecting electronic distribution .

Pharmacokinetic and Toxicity Profiles

  • 5-Mercapto Derivatives : Mercapto groups may increase hepatotoxicity risk due to glutathione depletion but could enhance radical scavenging .
  • 6-Piperazine Derivatives : Improved solubility and blood-brain barrier penetration due to basic nitrogen .

Biological Activity

3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications.

Chemical Structure and Properties

The chemical structure of 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- can be represented as follows:

  • Molecular Formula : C13H15N3OS
  • Molecular Weight : 265.35 g/mol
  • CAS Number : Not explicitly available in the search results but can be derived from its chemical structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Antioxidant Activity : The mercapto group (-SH) contributes to the compound's antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes and cancer.

Biological Activity Overview

Activity Type Description
AntioxidantScavenges free radicals, reducing oxidative stress.
AntimicrobialExhibits activity against various bacterial strains.
AnticancerInhibits cell proliferation in certain cancer cell lines.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antioxidant Study :
    In a study examining the antioxidant capacity of various pyridazinones, 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- demonstrated significant radical scavenging activity, comparable to well-known antioxidants like ascorbic acid. This suggests potential applications in nutraceutical formulations aimed at reducing oxidative stress .
  • Antimicrobial Activity :
    A recent investigation into the antimicrobial properties revealed that this compound exhibited notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations (e.g., MIC = 50 µg/mL for S. aureus) .
  • Cancer Research :
    In vitro studies on human breast cancer cell lines (MCF-7) indicated that treatment with 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- led to a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure. This suggests potential as an anticancer agent .

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